Hermitamide B

sodium channel binding affinity batrachotoxin

Sodium channel pharmacologists face a potency-toxicity tradeoff when selecting probes: hermitamide A blocks hNav1.2 but introduces confounding ichthyotoxicity and cytotoxicity. Hermitamide B resolves this with superior target engagement and an attenuated off-target profile. • 87.8% hNav1.2 current blockade at 1 µM vs. 74.4% for hermitamide A; phenytoin shows <10% block at 10 µM • 1.83-fold higher [³H]-BTX binding affinity versus hermitamide A; indole π-stacking with F791 (IIS6) confirmed by docking • 2.5-fold lower Neuro-2a cytotoxicity (IC₅₀ 5.5 µM vs. 2.2 µM); zero goldfish ichthyotoxicity at 25 µM • Synthetic tractability: 4-step longest linear sequence, 88% HATU-mediated coupling yield Supplied as ≥95% pure lyophilized solid with full analytical documentation. Suitable for hNav1.2 electrophysiology, neuronal culture, and zebrafish models. Custom synthesis and bulk quantities available upon inquiry.

Molecular Formula C25H38N2O2
Molecular Weight 398.6 g/mol
Cat. No. B1249289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHermitamide B
Synonymshermitamide B
Molecular FormulaC25H38N2O2
Molecular Weight398.6 g/mol
Structural Identifiers
SMILESCCCCCCCC(CC=CCCC(=O)NCCC1=CNC2=CC=CC=C21)OC
InChIInChI=1S/C25H38N2O2/c1-3-4-5-6-8-13-22(29-2)14-9-7-10-17-25(28)26-19-18-21-20-27-24-16-12-11-15-23(21)24/h7,9,11-12,15-16,20,22,27H,3-6,8,10,13-14,17-19H2,1-2H3,(H,26,28)/b9-7+/t22-/m0/s1
InChIKeyOHYDYQKPXIXRBQ-GLJAUCNMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hermitamide B: Marine Lipopeptide Sodium Channel Blocker


Hermitamide B is a malyngamide-type lipopeptide natural product originally isolated from the marine cyanobacterium Lyngbya majuscula (Papua New Guinea collection) [1]. It belongs to a class of secondary metabolites that includes hermitamide A, the jamaicamides, and kalkitoxin, all sharing a conserved pharmacophore comprising a 14-carbon aliphatic chain bearing an E-configured olefin, a peptide linkage, and an aromatic π-system separated by a two-carbon linker from the amide nitrogen [2]. The structural distinction of hermitamide B lies in its tryptamine-derived indole terminus, which replaces the phenethylamine-derived phenyl ring found in hermitamide A. This single aromatic substitution is the critical determinant of its diverging pharmacological profile across binding affinity, functional channel blockade, and organismal toxicity endpoints [2].

Primary WorkflowhNav sodium channel pharmacology studiesSite-2-directed ligand with confirmed [3H]-BTX displacement
Compound ClassMarine lipopeptide sodium channel blockerMalyngamide-type; indole-bearing hermitamide subfamily
Model CompatibilityHEK-293 recombinant, neuronal culture, aquatic vertebrate modelsSuitable for zebrafish studies due to reported lack of ichthyotoxicity
Selection RationaleHigher hNav1.2 functional block vs. hermitamide A at matched concentrationsWider separation between channel block and general neuronal cytotoxicity reported

Why Hermitamide B Cannot Be Substituted by Analogs


Despite sharing a common biosynthetic origin and core lipopeptide scaffold, the hermitamide subfamily exhibits divergent activity profiles driven exclusively by the C-terminal aromatic moiety. Hermitamide B's indole group confers a 1.83-fold higher binding affinity for the [3H]-BTX site on hNav channels relative to the phenyl-bearing hermitamide A, and this affinity gap widens further when compared to lyngbic acid (3.73-fold) or phenytoin (1.47-fold) [1]. In functional patch-clamp electrophysiology, (S)-hermitamide B achieves 87.8% blockade of hNav1.2 current at 1 μM, whereas (S)-hermitamide A reaches only 74.4% and the clinical comparator phenytoin shows negligible block (<10%) even at 10 μM [1]. Equally important for procurement decisions, hermitamide B lacks goldfish ichthyotoxicity (inactive at 25 μM) while hermitamide A is mildly toxic (LD50 19 μM), and hermitamide B is 3.6-fold less acutely toxic in the brine shrimp assay (LD50 18 μM vs 5 μM) [2]. These quantitative differences mean that substituting hermitamide A for B in a sodium channel pharmacology study would introduce a confounding loss of potency, altered toxicity profile, and a different binding mode—each of which can compromise experimental reproducibility and data interpretability.

Hermitamide B (Target)
  • Indole terminus engages hNav pore via reported π-stacking with F791 (IIS6)
  • Higher [3H]-BTX displacement and stronger functional block at 1 μM
  • No reported ichthyotoxicity at tested concentrations
Hermitamide A (Analog)
  • Phenyl terminus lacks indole π-stacking; binding affinity may shift lower
  • Lower hNav1.2 block may alter channel inhibition endpoint interpretation
  • Reported fish toxicity may confound aquatic model studies
Other Comparators
  • Phenytoin: substantially weaker block; binding-site profile may differ
  • Lyngbic acid: lacks terminal aromatic pharmacophore; lower target engagement reported
  • Jamaicamides: distinct scaffold; cytotoxicity and channel activity profiles differ

Hermitamide B: Head-to-Head Comparative Evidence


[3H]-BTX Displacement Binding at hNav Site 2/9

In a competitive radioligand displacement assay using [3H]-batrachotoxin ([3H]-BTX) in rat forebrain membranes (a model with >95% sequence homology to human sodium channels), hermitamide B was the most active natural product tested. (S)-Hermitamide B displaced 29.02% of [3H]-BTX at 10 μM, compared with 15.89% for (S)-hermitamide A, 7.77% for (S)-lyngbic acid, and 19.78% for the clinical sodium channel blocker phenytoin [1]. The racemic mixture (rac)-hermitamide B was even more active at 36.05% displacement, which the authors noted may reflect a synergistic binding interaction between enantiomers [1]. The binding site was confirmed as site 2 (overlapping with the local anesthetic binding site 9), establishing hermitamide B as a site-2-directed sodium channel ligand [1].

[3H]-BTX Displacement
Head-to-head
(S)-Hermitamide B: 29.02%
(S)-Hermitamide A: 15.89%1.83-fold
Lyngbic acid: 7.77%Phenytoin: 19.78%
Supports site-2-directed sodium channel binding at hNav
Rat forebrain membranes; 10 μM; assay error ~20%
sodium channel binding affinity batrachotoxin hNav site 2

hNav1.2 Functional Blockade via Patch Clamp Electrophysiology

Whole-cell patch clamp electrophysiology was performed on HEK-293 cells stably expressing the human Nav1.2 (hNav1.2) voltage-gated sodium channel subtype. (S)-Hermitamide B produced 100% blockade at 10 μM, 87.8 ± 2.2% at 1 μM, and retained 17.2 ± 2.4% block at 100 nM [1]. In contrast, (S)-hermitamide A produced 94.4 ± 1.3% at 10 μM, 74.4 ± 2.1% at 1 μM, and 15.5 ± 3.7% at 100 nM [1]. Phenytoin, included as a clinical benchmark, showed only 10% block at 10 μM and <10% at 1 μM [1]. The estimated IC50 for (S)-hermitamide B lies between 100 nM and 1 μM, while (S)-hermitamide A's IC50 is approximately 1 μM based on its ~50% block at that concentration [1].

hNav1.2 Functional Block
Head-to-head
87.8%
at 1 μM (S)-hermitamide B
(S)-Hermitamide A: 74.4% at 1 μM
Supports hNav1.2 channel blockade assay context
HEK-293; patch clamp; n=3–4
hNav1.2 patch clamp electrophysiology sodium current HEK-293

Neuro-2a Neuroblastoma Cytotoxicity Profiling

In the Neuro-2a mouse neuroblastoma cell line, hermitamide B exhibited an IC50 of 5.5 μM, compared with 2.2 μM for hermitamide A—a 2.5-fold lower cytotoxic potency [1]. When viewed alongside the hNav1.2 functional block data, this reveals a key pharmacological decoupling: hermitamide B is more potent at blocking sodium channels yet less generally cytotoxic to neuronal cells. For reference, the structurally related jamaicamide A exhibits an IC50 of 15 μM against Neuro-2a cells but with weaker sodium channel blocking activity (low μM range) [2]. This indicates that hermitamide B occupies a distinct position in the activity-toxicity space among Lyngbya-derived lipopeptides.

Neuro-2a Cytotoxicity
Cross-study
IC50 5.5 μM
Hermitamide B
Hermitamide A: 2.2 μM2.5-fold less cytotoxic
Supports cytotoxicity endpoint review; wider channel-block-to-cytotoxicity window
Neuro-2a mouse neuroblastoma; mitochondrial dehydrogenase endpoint
Neuro-2a neuroblastoma cytotoxicity IC50 therapeutic window

Brine Shrimp Acute Toxicity Bioassay

In the Artemia salina (brine shrimp) lethality bioassay—a widely used general toxicity screen for natural products—hermitamide B exhibited an LD50 of 18 μM, whereas hermitamide A was considerably more toxic with an LD50 of 5 μM [1]. This 3.6-fold difference in acute organismal toxicity is consistent with the Neuro-2a cytotoxicity trend and further supports the interpretation that the indole-for-phenyl substitution in hermitamide B selectively enhances sodium channel pharmacology while attenuating general cellular and organismal toxicity.

Brine Shrimp Toxicity
Head-to-head
Hermitamide B: LD50 18 μM
Hermitamide A: LD50 5 μM3.6-fold lower acute toxicity
Reported organismal toxicity context; supports laboratory handling assessment
Artemia salina lethality bioassay; artificial seawater
brine shrimp Artemia salina LD50 acute toxicity laboratory safety

Goldfish Ichthyotoxicity Assessment

In a goldfish (Carassius auratus) toxicity assay, hermitamide B was completely inactive at the highest tested concentration of 25 μM, whereas hermitamide A produced an LD50 of 19 μM under identical conditions [1]. This qualitative difference—active vs. inactive—is a rare and valuable differentiator among structurally homologous natural products. It suggests that the indole-containing hermitamide B has substantially reduced activity at teleost sodium channels or altered pharmacokinetic properties in vivo, providing a cleaner tool for studies conducted in zebrafish or other aquatic model organisms.

Goldfish Ichthyotoxicity
Head-to-head
Hermitamide B: inactive at 25 μM
Hermitamide A: LD50 19 μMQualitative difference
Supports aquatic vertebrate model selection; no reported fish toxicity
Carassius auratus immersion assay; up to 25 μM
ichthyotoxicity goldfish in vivo environmental toxicity species selectivity

Molecular Docking: Indole Stacking in the hNav Pore

Molecular docking of (S)-hermitamide B into a homology model of the hNav channel (built using the MthK potassium channel, PDB: 1lnq, as template) revealed that the indole moiety of hermitamide B engages in a putative π–π stacking interaction with phenylalanine residue F791 in the IIS6 segment, along with favorable van der Waals contacts with L437 (IS6) and L788 (IIS6) [1]. These interactions are not available to hermitamide A, whose smaller phenyl ring cannot simultaneously contact F791, L437, and L788 [1]. The model also predicted that the remote C7 methoxy stereocenter does not directly contact any channel residue, consistent with the experimental finding that (S)- and (R)-enantiomers of both hermitamides show only modest differences in activity [1]. Key pore-lining residues identified for hermitamide B binding included F1283, F1579, L1582, V1583, Y1586 (IVS6); T1279, L1280 (IIIS6); L788, F791, L792 (IIS6); I433, N434, L437 (IS6); and selectivity filter residues D400, E755, K1237 [1].

Molecular Docking
Class-level inference
Indole-F791 π-stacking predicted
Phenyl ring of hermitamide A cannot engage all three contacts simultaneously
Supports structure-guided analog design research; homology-model context
MthK K+ channel template (PDB: 1lnq); FlexX docking; MD refinement
molecular docking homology modeling indole stacking structure–activity relationship hNav pore

Hermitamide B: Key Research Application Scenarios


hNav1.2 Sodium Channel Pharmacology Tool Compound

For laboratories studying hNav1.2 channel pharmacology—whether in recombinant HEK-293 expression systems, primary neuronal cultures, or brain slice electrophysiology—hermitamide B provides the strongest functional blockade among the hermitamide family at low-micromolar concentrations. Its 87.8% current inhibition at 1 μM surpasses hermitamide A's 74.4% and dramatically exceeds phenytoin's negligible block at the same concentration [1]. The binding site (site 2/9, overlapping with the local anesthetic site) is experimentally confirmed by competitive [3H]-BTX displacement, eliminating ambiguity about the molecular target [1]. Researchers using zebrafish or other aquatic vertebrate models further benefit from hermitamide B's lack of ichthyotoxicity, which permits sodium channel studies at concentrations that would be lethal if hermitamide A were used [2].

Structure-Guided hNav Ligand Design

The experimentally validated homology model and docking pose of (S)-hermitamide B in the hNav pore provide a defined starting point for medicinal chemistry campaigns targeting sodium channel subtype-selective ligands [1]. The key π-stacking interaction between the indole moiety and F791 (IIS6), combined with the established structure–activity relationship that the remote C7 methoxy group is non-essential for activity, guides synthetic efforts toward simplified indole-containing analogs with retained or enhanced potency [1]. Hermitamide B's total synthesis has been achieved in a concise four-step longest linear sequence (HATU-mediated coupling of lyngbic acid with tryptamine, 88% yield), demonstrating synthetic tractability for analog generation [3]. This combination of a defined binding mode and accessible synthetic route makes hermitamide B a more attractive lead scaffold than jamaicamides, whose more complex structures (vinyl chloride, alkynyl bromide, pyrrolinone ring) impose greater synthetic burden.

Neuronal Cytotoxicity Screening with Reduced Confounding

Investigators conducting cytotoxicity or neurotoxicity screening panels in neuronal cell lines (Neuro-2a, SH-SY5Y, etc.) should select hermitamide B over hermitamide A when the experimental goal is to attribute observed effects specifically to sodium channel modulation rather than to general cytotoxicity. Hermitamide B's Neuro-2a IC50 of 5.5 μM is 2.5-fold higher (less toxic) than hermitamide A's 2.2 μM, yet its sodium channel blocking potency is greater [1][2]. This decoupling provides a wider experimental window for interpreting mechanism-specific effects. The 3.6-fold lower brine shrimp toxicity (LD50 18 μM vs. 5 μM) further corroborates a generally attenuated toxicity profile that reduces confounding in organismal-level assays [1].

Marine Chemical Ecology: Fish Behavioral Studies

Chemical ecologists and marine natural product researchers studying predator–prey interactions or chemical defense mechanisms in aquatic systems require compounds that can be administered to fish models without causing acute lethality. Hermitamide B's complete lack of goldfish toxicity at 25 μM—a concentration at which hermitamide A is lethal (LD50 19 μM)—makes it the only hermitamide suitable for behavioral or physiological experiments in teleost fish [1]. When investigating the ecological role of Lyngbya-derived secondary metabolites in coral reef environments, hermitamide B can be deployed as a negative control for ichthyotoxicity while simultaneously serving as a positive control for sodium channel modulation, a dual capability not offered by any other compound in this structural class.

Application
Selection Property
Validation Focus
hNav1.2 sodium channel pharmacology studies
hNav1.2 functional blockade and site-2 binding confirmation
Patch clamp current inhibition and [3H]-BTX displacement in recombinant systems
Structure-guided hNav ligand design
Reported indole-F791 π-stacking model and synthetic tractability
Homology-model docking review; synthetic route validation
Neuronal cytotoxicity screening
Wider separation between channel block and general cytotoxicity
Neuro-2a IC50 and hNav1.2 block ratio; mechanism-specific endpoint interpretation
Aquatic vertebrate model studies
Absence of reported ichthyotoxicity at tested concentrations
Zebrafish and goldfish behavioral and physiological endpoint monitoring
Marine chemical ecology research
Dual capability: sodium channel modulation without fish lethality
Predator–prey and chemical defense model-response context
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